2-(4-(ethylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide 2-(4-(ethylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 919853-35-3
VCID: VC4376312
InChI: InChI=1S/C20H20N2O3S2/c1-3-27(24,25)17-10-6-15(7-11-17)12-19(23)22-20-21-18(13-26-20)16-8-4-14(2)5-9-16/h4-11,13H,3,12H2,1-2H3,(H,21,22,23)
SMILES: CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C
Molecular Formula: C20H20N2O3S2
Molecular Weight: 400.51

2-(4-(ethylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide

CAS No.: 919853-35-3

Cat. No.: VC4376312

Molecular Formula: C20H20N2O3S2

Molecular Weight: 400.51

* For research use only. Not for human or veterinary use.

2-(4-(ethylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide - 919853-35-3

Specification

CAS No. 919853-35-3
Molecular Formula C20H20N2O3S2
Molecular Weight 400.51
IUPAC Name 2-(4-ethylsulfonylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Standard InChI InChI=1S/C20H20N2O3S2/c1-3-27(24,25)17-10-6-15(7-11-17)12-19(23)22-20-21-18(13-26-20)16-8-4-14(2)5-9-16/h4-11,13H,3,12H2,1-2H3,(H,21,22,23)
Standard InChI Key AHAXCNHANQDOCM-UHFFFAOYSA-N
SMILES CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C

Introduction

2-(4-(ethylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound's structure includes both aromatic and heterocyclic components, making it a significant focus in medicinal chemistry and materials science research.

Synthesis and Chemical Reactions

The synthesis of thiazole derivatives typically involves multi-step organic reactions. These processes often require careful control of reaction conditions, such as temperature and solvent choice, to optimize yield and purity. Industrial production methods may incorporate green chemistry principles to enhance sustainability.

Common reagents used in the synthesis of similar compounds include various organic solvents and catalysts. The specific reaction conditions can lead to different products, depending on factors like the choice of starting materials and reaction conditions.

Biological Activity and Applications

Thiazole derivatives are known for their broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . While specific data on 2-(4-(ethylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide is limited, related compounds have shown significant potential in these areas.

Biological ActivityDescription
Antimicrobial ActivityThiazole derivatives have shown effectiveness against various bacterial and fungal strains .
Anti-inflammatory ActivitySome thiazole compounds exhibit anti-inflammatory properties, though specific data for this compound is not available.
Anticancer ActivityThiazole derivatives are being researched for their potential anticancer effects due to their ability to interact with specific molecular targets.

Research Findings and Future Directions

Research on thiazole derivatives, including compounds like 2-(4-(ethylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide, is ongoing. These compounds are of interest due to their potential therapeutic applications. Future studies should focus on optimizing synthesis methods, exploring biological activities, and assessing safety profiles for potential therapeutic use.

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